molecular formula C6H3ClN2OS B12366986 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one

2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12366986
M. Wt: 186.62 g/mol
InChI Key: WURURDQHMJHWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to antimicrobial and anticancer effects. Additionally, the compound’s structure allows it to interact with various biological receptors, contributing to its diverse pharmacological activities .

Properties

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2,4H

InChI Key

WURURDQHMJHWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=NC(=NC2=O)Cl

Origin of Product

United States

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